N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide is an organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a thioether linkage between a 3,5-dimethylphenyl group and a 4-methoxyphenyl group, with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide typically involves the reaction of 3,5-dimethylaniline with 4-methoxyphenylthiol in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under anhydrous conditions and often requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the development of new materials with specific properties.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It may interact with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs. Its unique structure may offer advantages in terms of selectivity and efficacy.
Industry: Utilized in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The thioether and acetamide functional groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-2-((4-methoxyphenyl)thio)acetamide can be compared with other thioacetamides and related compounds, such as:
N-(3,5-dimethylphenyl)-2-((4-chlorophenyl)thio)acetamide: Similar structure but with a chlorine atom instead of a methoxy group, which may affect its reactivity and biological activity.
N-(3,5-dimethylphenyl)-2-((4-nitrophenyl)thio)acetamide:
N-(3,5-dimethylphenyl)-2-((4-hydroxyphenyl)thio)acetamide: The presence of a hydroxyl group can enhance its hydrogen bonding capability and solubility in water.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-12-8-13(2)10-14(9-12)18-17(19)11-21-16-6-4-15(20-3)5-7-16/h4-10H,11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYYSIUOJJRHPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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